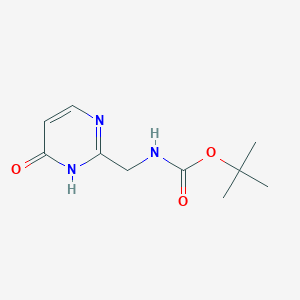

tert-Butyl ((4-hydroxypyrimidin-2-yl)methyl)carbamate

Description

Propriétés

IUPAC Name |

tert-butyl N-[(6-oxo-1H-pyrimidin-2-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3/c1-10(2,3)16-9(15)12-6-7-11-5-4-8(14)13-7/h4-5H,6H2,1-3H3,(H,12,15)(H,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXUHFCSLSPGKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC=CC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30856390 | |

| Record name | tert-Butyl [(6-oxo-1,6-dihydropyrimidin-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240598-70-2 | |

| Record name | tert-Butyl [(6-oxo-1,6-dihydropyrimidin-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of tert-Butyl ((4-hydroxypyrimidin-2-yl)methyl)carbamate generally follows a multi-step route involving:

- Construction or derivatization of the pyrimidine ring with a hydroxyl substituent at the 4-position.

- Introduction of a methyl linker at the 2-position of the pyrimidine.

- Protection of the amine group via tert-butyl carbamate (Boc) formation to yield the desired carbamate.

This approach ensures selective functionalization while maintaining the integrity of the heterocyclic core.

Key Preparation Steps

Step 1: Synthesis of 4-Hydroxypyrimidin-2-ylmethanol or Analogous Intermediate

- The pyrimidine ring bearing a hydroxyl group at the 4-position is typically synthesized via condensation reactions involving appropriate amidines and β-dicarbonyl compounds or through nucleophilic substitution on preformed pyrimidine derivatives.

- The 2-position is functionalized with a methyl group bearing a hydroxyl substituent, often introduced via chloromethylation followed by hydrolysis or direct hydroxymethylation.

Step 2: Formation of tert-Butyl Carbamate

- The hydroxylated pyrimidin-2-ylmethyl intermediate is reacted with di-tert-butyl dicarbonate (Boc2O) under basic or catalytic conditions to protect the amine functionality as a tert-butyl carbamate.

- This protection step is crucial for enhancing the compound's stability and modulating its solubility and reactivity.

Detailed Reaction Conditions and Reagents

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Pyrimidine ring functionalization | Amidines + β-dicarbonyl compounds or chloromethylation | Controlled temperature, inert atmosphere preferred |

| 2 | Carbamate formation | Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine), solvent (e.g., dichloromethane) | Room temperature to mild heating; reaction monitored by TLC or HPLC |

Research Findings and Synthetic Accessibility

- The compound exhibits high synthetic accessibility (score ~2.13 on synthetic accessibility scale), indicating that the preparation route is relatively straightforward with commercially available reagents and standard laboratory techniques.

- The molecular weight (175.23 g/mol) and physicochemical properties such as moderate lipophilicity (Consensus Log P ~0.81) support its chemical stability during synthesis and handling.

- The compound is very soluble in common solvents, which aids in purification and formulation steps.

Analytical and Purification Techniques

- Purification is typically achieved by column chromatography using silica gel with gradient elution (e.g., ethyl acetate/hexane mixtures).

- Characterization involves NMR (1H, 13C), mass spectrometry, and IR spectroscopy to confirm functional groups and molecular structure.

- High-performance liquid chromatography (HPLC) is employed to assess purity, typically achieving >95% purity for research-grade material.

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Starting Materials | 4-Hydroxypyrimidin-2-ylmethanol or related intermediates |

| Key Reagents | Di-tert-butyl dicarbonate (Boc2O), bases (triethylamine) |

| Solvent | Dichloromethane, DMSO for stock solutions |

| Reaction Conditions | Room temperature to mild heating; inert atmosphere recommended |

| Purification | Silica gel chromatography |

| Characterization Techniques | NMR, MS, IR, HPLC |

| Synthetic Accessibility | Moderate (score ~2.13); feasible in standard organic synthesis labs |

| Solubility | Very soluble in DMSO and other solvents facilitating formulation |

Analyse Des Réactions Chimiques

Tert-Butyl ((4-hydroxypyrimidin-2-yl)methyl)carbamate undergoes various chemical reactions, including:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and osmium tetroxide (OsO4) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as organolithium (RLi) and Grignard reagents (RMgX) can react with the compound.

Applications De Recherche Scientifique

Chemical Properties and Structure

tert-Butyl ((4-hydroxypyrimidin-2-yl)methyl)carbamate has the molecular formula and a molecular weight of approximately 211.22 g/mol. The compound consists of a tert-butyl group, a hydroxypyrimidine moiety, and a carbamate functional group, which contribute to its biological activity and reactivity. Its unique structure allows it to interact with various biological targets, making it a subject of interest in drug development.

Pharmaceutical Applications

-

Antiviral and Antibacterial Activity :

- Research indicates that compounds with similar structures to this compound exhibit significant antiviral and antibacterial properties. Preliminary studies suggest that this compound may serve as a lead compound for developing new drugs targeting bacterial and viral infections.

-

Cancer Treatment :

- The compound's ability to inhibit certain enzymes involved in cancer progression has been highlighted in various studies. It shows promise as a potential therapeutic agent for treating specific types of cancer by interfering with cellular signaling pathways.

-

Neuroprotective Effects :

- Recent investigations have shown that derivatives of pyrimidine compounds can exhibit neuroprotective effects, particularly against neurodegenerative diseases like Alzheimer's disease. The modulation of amyloid beta peptide aggregation by similar compounds suggests that this compound may also possess such properties .

Agricultural Applications

- Pesticide Development :

- The compound's biological activity extends to agricultural applications, where it may be utilized in developing new pesticides or herbicides. Its structural characteristics allow it to interact with specific biological pathways in pests, potentially leading to effective pest control strategies.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents under controlled conditions. Understanding the synthesis pathway is crucial for optimizing yields and purity for pharmaceutical applications.

Synthesis Steps :

- Formation of the Carbamate : The initial step involves reacting tert-butyl isocyanate with 4-hydroxypyrimidine derivatives.

- Purification : The product is purified through crystallization or chromatography techniques to isolate the desired compound .

Case Studies

- In Vitro Studies :

-

In Vivo Models :

- Animal models have been employed to assess the efficacy of pyrimidine derivatives in reducing amyloid plaque formation, providing insights into their potential as neuroprotective agents . These studies highlight the importance of further research into the pharmacokinetics and bioavailability of the compound in living organisms.

Mécanisme D'action

The mechanism of action of tert-Butyl ((4-hydroxypyrimidin-2-yl)methyl)carbamate involves the protection of amino groups through the formation of Boc derivatives. The Boc group is stable under basic conditions and can be cleaved under acidic conditions, allowing for selective deprotection during synthesis . The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of stable intermediates .

Comparaison Avec Des Composés Similaires

Comparative Data Table

Key Research Findings

- Substituent Effects : Hydroxyl groups enhance hydrogen bonding and solubility, while halogens (Cl, F) improve electrophilicity and metabolic stability .

- Scaffold Influence : Pyrimidine derivatives are preferred for kinase inhibition due to their planar structure, whereas thiazoles offer π-deficient interactions for target binding .

- Safety Profile : Fluorinated and chlorinated analogues often exhibit higher acute toxicity, necessitating stringent handling protocols .

Activité Biologique

Tert-butyl ((4-hydroxypyrimidin-2-yl)methyl)carbamate, often referred to as M4 , is a compound of interest due to its potential neuroprotective effects and its role in Alzheimer's disease (AD) pathology. This article reviews the biological activity of M4, focusing on its mechanisms of action, protective effects against amyloid-beta (Aβ) aggregation, and its influence on oxidative stress.

M4 has been identified as a dual inhibitor of β-secretase and acetylcholinesterase, which are crucial enzymes involved in the pathogenesis of Alzheimer's disease. The compound demonstrates the following key activities:

- β-Secretase Inhibition: M4 exhibits an IC50 value of 15.4 nM against β-secretase, indicating potent inhibitory action that may reduce Aβ production.

- Acetylcholinesterase Inhibition: With a Ki value of 0.17 μM, M4 effectively inhibits acetylcholinesterase, potentially enhancing cholinergic neurotransmission, which is often impaired in AD patients.

- Aβ Aggregation Prevention: M4 shows an 85% inhibition of Aβ aggregation at a concentration of 100 μM, suggesting it may play a significant role in preventing the formation of neurotoxic Aβ fibrils.

Protective Effects on Astrocytes

In vitro studies have demonstrated that M4 can significantly protect astrocytes from cell death induced by Aβ1-42. The findings include:

- Cell Viability: When exposed to Aβ1-42, astrocyte viability dropped to 43.78%. However, co-treatment with M4 improved cell viability to 62.98%, indicating protective effects against Aβ toxicity.

- Reduction in Inflammatory Markers: M4 treatment resulted in decreased levels of TNF-α and free radicals in cell cultures, which are associated with neuroinflammation and oxidative stress.

In Vivo Studies

In vivo assessments using a scopolamine-induced model of AD revealed that while M4 exhibited some protective effects, they were not as pronounced as those observed with galantamine, a known AD treatment. Key observations include:

- Aβ Levels: Scopolamine treatment increased Aβ1-42 levels significantly compared to control groups. Both M4 and galantamine reduced these levels; however, only galantamine showed statistically significant differences.

- Oxidative Stress Markers: The malondialdehyde (MDA) levels were elevated in the scopolamine group but decreased with both treatments. Notably, galantamine was more effective than M4 in reducing oxidative stress markers.

Summary of Findings

| Activity | Measurement/Result | Significance |

|---|---|---|

| β-Secretase Inhibition | IC50 = 15.4 nM | Potent inhibition reduces Aβ production |

| Acetylcholinesterase Inhibition | Ki = 0.17 μM | Enhances cholinergic function |

| Aβ Aggregation Prevention | 85% inhibition at 100 μM | Prevents formation of toxic aggregates |

| Astrocyte Cell Viability | Increased from 43.78% to 62.98% | Protects against Aβ-induced toxicity |

| TNF-α Reduction | Significant decrease | Reduces neuroinflammation |

| In Vivo Aβ Reduction | Non-significant vs galantamine | Limited efficacy compared to established drugs |

| Oxidative Stress | Reduced MDA levels | Indicates potential antioxidant properties |

Q & A

Q. What statistical methods resolve contradictions in reaction yield data across studies?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., solvent polarity, catalyst loading).

- Meta-Analysis : Apply ANOVA to aggregated data from literature (e.g., tert-butyl carbamate syntheses) to identify outlier conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.